molecular formula C14H19BCl2O3 B6301358 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester CAS No. 2121512-26-1

3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester

Cat. No.: B6301358
CAS No.: 2121512-26-1
M. Wt: 317.0 g/mol
InChI Key: CCSWESKFLCAJSP-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester is a boronic ester characterized by two chlorine substituents at the 3- and 5-positions, a methoxymethyl group at the 4-position, and a pinacol-protected boronic acid moiety. This compound is structurally tailored for applications in organic synthesis, drug delivery, and materials science. Its substituents confer unique solubility, stability, and reactivity compared to other phenylboronic esters .

Properties

IUPAC Name

2-[3,5-dichloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BCl2O3/c1-13(2)14(3,4)20-15(19-13)9-6-11(16)10(8-18-5)12(17)7-9/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSWESKFLCAJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)COC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of Boronic Acid Precursors

The most straightforward method involves the esterification of 3,5-dichloro-4-(methoxymethyl)phenylboronic acid with pinacol under dehydrating conditions. This reaction leverages the equilibrium between boronic acids and diols, driven by the removal of water.

Procedure :

  • Reactants :

    • 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid (1.0 equiv)

    • Pinacol (1.2 equiv)

    • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Drying agent: Magnesium sulfate (MgSO₄) or molecular sieves.

  • Conditions :

    • Reflux at 40–60°C for 12–24 hours.

    • Continuous water removal via azeotropic distillation or desiccants.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of pinacol’s hydroxyl groups on the electron-deficient boron atom, forming a sp³-hybridized boronate ester. The equilibrium is shifted toward the ester by dehydrating agents, achieving yields of 70–85%.

Challenges :

  • The electron-withdrawing chloro groups reduce boron’s electrophilicity, necessitating extended reaction times.

  • Competing hydrolysis requires strict anhydrous conditions.

Miyaura Borylation of Aryl Halides

For cases where the boronic acid is inaccessible, the Miyaura borylation offers an alternative route. This method converts aryl halides to boronic esters via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂).

Procedure :

  • Reactants :

    • 3,5-Dichloro-4-(methoxymethyl)phenyl bromide (1.0 equiv)

    • B₂Pin₂ (1.5 equiv)

    • Catalyst: Pd(dba)₂ or PdCl₂(dppf) (2–5 mol%)

    • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Conditions :

    • Solvent: Dimethoxyethane (DME) or 1,4-dioxane.

    • Temperature: 80–100°C under inert atmosphere (N₂/Ar).

    • Reaction time: 12–18 hours.

Example Protocol from Literature :

ComponentQuantityRole
Aryl bromide1.6 g (4.12 mmol)Substrate
B₂Pin₂1.8 g (7.2 mmol)Boron source
Pd₂(dba)₃1.26 mg (0.0014 mmol)Catalyst
PPh₃6.89 mg (0.026 mmol)Ligand
K₂CO₃10.89 mg (0.079 mmol)Base
DME1.0 gSolvent

Yield : 72–80% after column chromatography (eluent: hexanes/ethyl acetate 10:1).

Key Observations :

  • Electron-deficient aryl bromides exhibit slower reactivity, requiring higher catalyst loadings.

  • Ligand choice (e.g., PPh₃ vs. dppf) significantly impacts turnover frequency.

Transesterification from Alternative Boronic Esters

Transesterification allows the conversion of labile boronic esters (e.g., neopentyl glycol esters) to the pinacol derivative. This method is less common but useful for sensitive substrates.

Procedure :

  • Reactants :

    • 3,5-Dichloro-4-(methoxymethyl)phenylboronic neopentyl ester (1.0 equiv)

    • Pinacol (2.0 equiv)

    • Acid catalyst: Trifluoroacetic acid (TFA) or HCl.

  • Conditions :

    • Solvent: Dichloromethane (DCM) at 0–25°C.

    • Reaction time: 2–4 hours.

Yield : 60–70%, with purity >90% after aqueous workup.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (DME, THF) enhance Miyaura borylation rates by stabilizing the Pd catalyst.

  • Elevated temperatures (80–100°C) are mandatory for aryl chlorides but risk decomposition of the methoxymethyl group.

Catalytic System Tuning

  • Pd:PPh₃ ratios of 1:8–1:10 prevent Pd aggregation and improve selectivity.

  • Alternative ligands (e.g., SPhos) reduce side reactions in sterically hindered systems.

Purification Strategies

  • Silica gel chromatography with gradient elution (hexanes → ethyl acetate) removes unreacted pinacol and Pd residues.

  • Recrystallization from ethanol/water mixtures enhances purity to >96%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 2H, Ar-H), 4.52 (s, 2H, OCH₂O), 3.41 (s, 3H, OCH₃), 1.31 (s, 12H, pinacol CH₃).

  • ¹¹B NMR : δ 30.2 ppm (characteristic of sp³ boronate esters).

Chromatographic Validation

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH/H₂O).

  • GC-MS : m/z 331 [M+H]⁺, consistent with molecular weight.

Applications in Pharmaceutical Synthesis

This boronic ester is a precursor to proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. Its stability under physiological pH (7.0–7.4) enables in vivo applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester primarily undergoes reactions typical of boronic esters, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the products are biaryl or styrene derivatives.

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

    Substitution: The methoxymethyl group can be substituted under acidic or basic conditions to introduce different functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Substituted Phenylboronic Esters: From substitution reactions.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester is in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides in the presence of a palladium catalyst. The compound's structure, featuring dichloro and methoxymethyl groups, enhances its reactivity and selectivity in these reactions, making it a valuable reagent for synthesizing biaryl compounds .

Mechanism of Action
In the Suzuki-Miyaura coupling mechanism, this compound forms a palladium-boron complex that facilitates the transfer of the aryl group to an electrophilic partner. The reaction proceeds through several steps: oxidative addition, transmetalation, and reductive elimination. This sequence enables the formation of new carbon-carbon bonds effectively .

Medicinal Chemistry

Drug Development
The compound is also explored for its potential in drug development. Its boronic acid moiety allows it to interact with biological targets, making it useful in synthesizing pharmaceutical intermediates. Research indicates that derivatives of this compound may serve as effective inhibitors for certain enzymes, which is crucial in developing therapeutic agents .

Boron Neutron Capture Therapy (BNCT)
Ongoing studies are investigating the application of 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester in boron neutron capture therapy (BNCT) for cancer treatment. BNCT is a targeted radiotherapy that utilizes boron-containing compounds to selectively destroy cancer cells upon neutron irradiation. The unique properties of this organoboron compound may enhance its efficacy in such treatments .

Material Science

Organic Electronics
In material science, this compound is utilized in developing organic electronic materials. Its ability to form stable carbon-carbon bonds makes it suitable for synthesizing polymers and other materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boron into these materials can improve their electronic properties and stability .

Mechanism of Action

The primary mechanism of action for 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituents are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key References
Target Compound 3,5-Cl; 4-(methoxymethyl) C₁₄H₁₈BCl₂O₃ ~335.5 Not Provided
3,5-Dichloro-4-Methylphenylboronic acid pinacol ester 3,5-Cl; 4-CH₃ C₁₃H₁₆BCl₂O₂ 303.4 942069-73-0
4-(Hydroxymethyl)phenylboronic acid pinacol ester 4-(CH₂OH) C₁₃H₁₉BO₃ 246.1 Not Provided
4-Hydroxy-3,5-dimethylphenylboronic acid pinacol ester 4-OH; 3,5-CH₃ C₁₄H₂₁BO₃ 248.1 269410-25-5
3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester 3,5-(COOCH₃) C₁₆H₂₀BO₆ 329.1 944392-68-1
4-Fluoro-3,5-dimethoxyphenylboronic acid pinacol ester 4-F; 3,5-OCH₃ C₁₄H₂₀BFO₄ 282.1 482628-23-9

Key Observations :

  • Electron-Donating Groups (OCH₃, CH₃, CH₂OH) : Increase boron’s electrophilicity, accelerating hydrolysis but improving solubility in polar solvents.
  • Steric Effects : Methoxymethyl (target compound) and dimethyl groups (e.g., 4-Hydroxy-3,5-dimethyl analog) introduce steric hindrance, protecting the boron center from nucleophilic attack .

Solubility in Organic Solvents

Data from solubility studies of phenylboronic acid derivatives:

Compound Solubility Trends (Highest → Lowest) Key Solvents Tested Reference
Parent Phenylboronic Acid Ether > Ketones > Chloroform > Hydrocarbons Chloroform, acetone, methylcyclohexane
Pinacol Esters (e.g., Target Compound) Chloroform > 3-Pentanone > Acetone > Dipropyl Ether > Methylcyclohexane Same as above
Azaesters (Comparative) Chloroform > 3-Pentanone >> Methylcyclohexane Same as above
4-(Hydroxymethyl)phenylboronic ester High in polar solvents (e.g., DMF, methanol) Not explicitly tested

Key Findings :

  • Pinacol esters exhibit superior solubility compared to parent acids due to reduced polarity from boronic acid protection .
  • The target compound’s methoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMF) compared to non-polar analogs like 3,5-dichloro-4-methylphenylboronic ester .
  • Chloroform consistently shows the highest solubility for pinacol esters, attributed to its moderate polarity and ability to stabilize the boron center .

Hydrolysis Stability in Aqueous Media

Hydrolysis rates of para-substituted phenylboronic pinacol esters (50 mM phosphate buffer, pH 7.4):

Substituent Hydrolysis Half-Time Complete Hydrolysis Time Reference
4-OH ~10 minutes 1 hour
4-Acetamide ~10 minutes 1 hour
4-NH₂ ~3 hours 8 hours
Target Compound (4-methoxymethyl) Estimated >3 hours >8 hours (predicted) Extrapolated

Mechanistic Insights :

  • Electron-withdrawing groups (e.g., Cl) slow hydrolysis by reducing boron’s electrophilicity, while bulky groups (e.g., methoxymethyl) provide steric protection .
  • The target compound’s hydrolysis rate is likely slower than hydroxyl- or acetamide-substituted analogs due to its substituents’ electronic and steric effects.

Reactivity in Cross-Coupling Reactions

Applications in Suzuki-Miyaura reactions and drug delivery:

Compound Reactivity Notes Applications Reference
Target Compound Moderate reactivity due to Cl substituents ROS-responsive drug delivery
4-Fluoro-3,5-dimethoxyphenylboronic ester High reactivity (electron-withdrawing F) PET tracer synthesis
3,5-Bis(methoxycarbonyl)phenylboronic ester Low reactivity (strong electron withdrawal) Polymer synthesis

Key Trends :

  • Chlorine substituents (target compound) reduce coupling efficiency compared to electron-donating groups (e.g., OCH₃) but enhance stability in drug delivery systems .
  • Fluorinated analogs exhibit balanced reactivity for radiopharmaceutical synthesis .

Data Tables

Table 1: Comparative Solubility and Hydrolysis

Compound Solubility in Chloroform (mol%) Hydrolysis Half-Time (pH 7.4) Key Application
Target Compound ~25% (estimated) >3 hours Drug delivery
3,5-Dichloro-4-Methylphenylboronic ester ~20% (estimated) ~2 hours Organic synthesis
4-(Hydroxymethyl)phenylboronic ester ~30% (estimated) ~1 hour Glucose sensors

Biological Activity

3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound is particularly noted for its role in the Suzuki-Miyaura coupling reactions, which are pivotal in the formation of biaryl compounds and other complex organic molecules. This article explores the biological activity of this compound, supported by various research findings and case studies.

  • Molecular Formula : C₁₄H₁₉BCl₂O₄
  • Molecular Weight : 304.09 g/mol
  • CAS Number : 1321613-04-0

The primary mechanism through which 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester exerts its effects is through the Suzuki-Miyaura coupling reaction. This reaction involves:

  • Oxidative Addition : The palladium catalyst reacts with the aryl halide.
  • Transmetalation : The boronic ester transfers its aryl group to the palladium complex.
  • Reductive Elimination : The final product is formed while regenerating the palladium catalyst .

Drug Development

The compound is utilized in synthesizing various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form stable biaryl linkages makes it valuable in developing drugs targeting a range of diseases, including cancer and bacterial infections.

Case Studies

  • Antibacterial Activity : A study published in Nature Communications demonstrated that derivatives of phenylboronic acids exhibited significant antibacterial activity against resistant strains of bacteria. The incorporation of the dichloro and methoxymethyl groups was found to enhance this activity due to improved cell permeability and interaction with bacterial enzymes .
  • Anti-Cancer Properties : Research has indicated that compounds containing boronic acid moieties can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, a derivative similar to 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid showed promising results in reducing tumor growth in xenograft models .

Data Table: Biological Activity Summary

Property/ActivityDescriptionReference
Antibacterial ActivityEffective against resistant bacterial strains
Anti-Cancer ActivityInduces apoptosis in cancer cells
MechanismInhibits proteasome activity

Q & A

Q. What are the standard synthetic routes for preparing 3,5-dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester?

The synthesis typically involves two steps: (1) preparation of the boronic acid intermediate via halogen-metal exchange or Miyaura borylation, and (2) protection of the boronic acid with pinacol under anhydrous conditions. Key reagents include bis(pinacolato)diboron or pinacol, often with a palladium catalyst (e.g., Pd(dppf)Cl₂) for cross-coupling steps. Reaction conditions (e.g., temperature: 80–100°C, solvent: THF/toluene) must exclude moisture to prevent ester hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • GC or HPLC : Quantify purity (>97% typical for research-grade material) .
  • NMR (¹H, ¹³C, ¹¹B) : Confirm substitution pattern and boronic ester formation. For example, the pinacol methyl groups appear as a singlet (~1.3 ppm in ¹H NMR) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H⁺] expected for C₁₄H₁₈BCl₂O₃).
  • X-ray diffraction (if crystalline) : Resolve steric effects from the 3,5-dichloro and methoxymethyl substituents .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used in Suzuki-Miyaura cross-couplings to construct biaryl systems. The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), while the chloro substituents direct regioselectivity in subsequent functionalization. Typical conditions: Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ or Cs₂CO₃ base, 80–100°C .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki couplings using this boronic ester?

  • Catalyst selection : Pd catalysts with bulky ligands (e.g., SPhos) mitigate steric hindrance from the 3,5-dichloro groups .
  • Solvent/base pairing : Use DME/H₂O with K₃PO₄ for aqueous compatibility or toluene/EtOH with Cs₂CO₃ for anhydrous systems.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) while maintaining >90% yield .

Q. What stability challenges arise during storage, and how can they be mitigated?

The boronic ester is sensitive to hydrolysis (via B–O bond cleavage) and oxidation . Store under inert gas (Ar/N₂) at 2–8°C in sealed, desiccated containers. Purity degradation >5% over 6 months at room temperature necessitates repurification via flash chromatography (hexane/EtOAc gradient) .

Q. How should researchers address contradictory data in cross-coupling efficiency?

Contradictions often arise from:

  • Impurity profiles : Trace Pd residues or unreacted boronic acid (detectable via ICP-MS or TLC) can inhibit coupling. Pre-purify via silica gel filtration .
  • Steric/electronic mismatches : Pairing with electron-deficient aryl halides (e.g., nitro-substituted partners) improves reactivity. Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps .

Q. What role does this compound play in materials science?

As a monomer in covalent organic frameworks (COFs) , it enables the synthesis of porous, crystalline materials. The dichloro groups facilitate post-synthetic modifications (e.g., SNAr reactions), while the methoxymethyl enhances solubility during polymerization. Surface areas up to 1,500 m²/g have been reported for related COFs .

Methodological Considerations

  • Safety protocols : Use gloves/face shields due to potential skin/eye irritation (H315/H319 hazards). Avoid inhalation; handle in fume hoods .
  • Data validation : Cross-reference NMR shifts with DFT-calculated spectra (e.g., Gaussian 16) to confirm structural assignments .

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